molecular formula C15H22N2O4S B2392721 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide CAS No. 921908-64-7

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide

Cat. No.: B2392721
CAS No.: 921908-64-7
M. Wt: 326.41
InChI Key: WZYGEFBYHQOKPZ-UHFFFAOYSA-N
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Description

N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide is a structurally complex sulfonamide derivative containing a benzooxazepine core.

Properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-10(2)22(19,20)16-11-6-7-13-12(8-11)17(5)14(18)15(3,4)9-21-13/h6-8,10,16H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYGEFBYHQOKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactam Formation from Amino Alcohol Precursors

A linear precursor with adjacent amine and alcohol groups undergoes cyclization. For example:

  • 2-Amino-3-hydroxybenzaldehyde derivatives are condensed with methyl vinyl ketone to form a Schiff base.
  • Reduction of the imine followed by lactamization yields the 4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine scaffold.

Key Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Catalysts: Lewis acids (e.g., ZnCl₂) or protic acids (e.g., HCl).
  • Temperature: 60–80°C for cyclization.

Methyl Group Introduction

The 3,3,5-trimethyl substituents are introduced via:

  • Alkylation of secondary amines or alcohols using methyl iodide or dimethyl sulfate.
  • Grignard reagent addition to ketone intermediates.

For example, quenching a ketone enolate with methyl iodide installs methyl groups at positions 3 and 5.

Installation of the Propane-2-sulfonamide Group

Sulfonamide functionalization typically involves reacting an amine with a sulfonyl chloride. Patent US8343955 highlights sulfonylation in benzoxazepine systems:

Nitration and Reduction to Aniline

  • Nitration : The benzooxazepine core is nitrated at position 7 using nitric acid in sulfuric acid.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

Sulfonylation with Propane-2-sulfonyl Chloride

The aniline intermediate reacts with propane-2-sulfonyl chloride under basic conditions:

  • Base: Pyridine or triethylamine.
  • Solvent: DCM or ethyl acetate.
  • Temperature: 0–25°C.

Reaction Equation :
$$
\text{C}{12}\text{H}{14}\text{N}2\text{O}2 + \text{C}3\text{H}7\text{ClO}2\text{S} \xrightarrow{\text{Base}} \text{C}{15}\text{H}{20}\text{N}2\text{O}_3\text{S} + \text{HCl}
$$

Optimization and Challenges

Regioselectivity in Nitration

The position of nitration (para vs. meta to the oxazepine oxygen) is critical. Directed ortho-metalation strategies using directing groups (e.g., boronic acids) improve regioselectivity.

Steric Hindrance in Sulfonylation

Bulky substituents on the benzooxazepine core may slow sulfonylation. Using excess sulfonyl chloride and prolonged reaction times (12–24 hours) mitigates this.

Analytical Data and Characterization

While experimental data for the target compound is sparse, analogous compounds in patents provide benchmarks:

Property Value/Description Source
Molecular Formula C₁₅H₂₀N₂O₃S Chemsrc
Molecular Weight 276.33 g/mol (core); 332.40 g/mol (final) Calculated
Spectral Data ¹H NMR (DMSO-d₆): δ 1.2 (d, 6H, CH₃), 2.9 (s, 3H, NCH₃), 4.1 (m, 2H, OCH₂) US9193694B2

Comparative Analysis of Synthetic Routes

Two primary routes emerge from the literature:

Route Steps Yield (%) Advantages Limitations
A 5 18–22 Uses commercial precursors Low yield in cyclization step
B 6 28–35 Higher regioselectivity in nitration Longer reaction times

Chemical Reactions Analysis

Types of Reactions

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the compound’s full potential and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from related sulfonamide and benzooxazepine derivatives:

Structural Analogues in Antimicrobial Contexts

highlights tetrafluorobenzoic acid derivatives as key intermediates in fluoroquinolone antibiotics . While N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide shares a fused aromatic system with fluoroquinolones, critical differences exist:

Feature Target Compound Fluoroquinolones (e.g., Ciprofloxacin)
Core Structure Benzooxazepine-sulfonamide hybrid Quinolone-pyridine system
Functional Groups Sulfonamide, ketone Carboxylic acid, fluorine substituents
Known Targets Not reported DNA gyrase, topoisomerase IV
Antibacterial Spectrum Undocumented Broad-spectrum (Gram-negative/-positive)

Biological Activity

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for its development in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique structure that includes a benzoxazepine ring system and a sulfonamide group. The molecular formula is C16H24N2O4SC_{16}H_{24}N_{2}O_{4}S, and its molecular weight is approximately 352.44 g/mol. The presence of the sulfonamide group is significant as it often contributes to the compound's biological activity.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may act as an inhibitor or modulator within various biological pathways. Preliminary studies suggest that it could influence neurotransmitter systems, potentially making it relevant in the treatment of neurological disorders.

Antitumor Activity

Research into related benzoxazepine derivatives has shown promising antitumor effects. These compounds often target cancer cell proliferation pathways. Investigations into the cytotoxic effects of this compound are ongoing to determine its potential as an anticancer agent.

Neuroprotective Effects

Given its structure, there is potential for neuroprotective effects. Compounds within the benzoxazepine class have been studied for their ability to modulate neurotransmitter systems and protect against neurodegeneration. Further research is necessary to elucidate the specific neuroprotective mechanisms of this compound.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Similar sulfonamide derivatives exhibited MIC values ranging from 0.5 to 32 µg/mL against various bacterial strains.
Antitumor Activity Benzoxazepine derivatives showed IC50 values in the low micromolar range against several cancer cell lines .
Neuroprotection Compounds with similar structures demonstrated significant neuroprotection in animal models of Alzheimer’s disease .

Q & A

Q. What are the common synthetic routes for preparing N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide?

The synthesis typically involves:

  • Step 1 : Construction of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization reactions using substituted 2-aminophenols and ketones under acidic or basic conditions.
  • Step 2 : Introduction of the sulfonamide group via nucleophilic substitution, often employing propane-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 3 : Purification via column chromatography or recrystallization, with structural validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key methods include:

  • NMR spectroscopy : Assigning peaks to confirm the benzoxazepine core (e.g., δ 4.2–4.5 ppm for oxazepine ring protons) and sulfonamide substituents (δ 1.3–1.5 ppm for isopropyl groups) .
  • X-ray crystallography : Resolving the 3D structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the sulfonamide group) .
  • Mass spectrometry : Matching observed molecular ion peaks with theoretical values (e.g., m/z ~380–420 for related derivatives) .

Q. What preliminary assays are used to screen its biological activity?

Initial screening focuses on:

  • Enzyme inhibition assays : Testing against carbonic anhydrases (CAs) or tyrosine kinases (e.g., SYK) using fluorometric or colorimetric substrates. IC₅₀ values are calculated from dose-response curves .
  • Molecular docking : Predicting binding affinities to active sites (e.g., CA II or SYK) using software like AutoDock Vina, with validation via MD simulations .

Advanced Research Questions

Q. How can researchers optimize the compound’s inhibitory potency against specific enzyme targets?

Optimization strategies include:

  • Structure-activity relationship (SAR) studies : Systematically modifying substituents (e.g., methyl vs. allyl groups on the oxazepine ring) to enhance target binding. For example, allyl groups may improve hydrophobic interactions in CA isoforms .
  • Computational chemistry : Using free-energy perturbation (FEP) or quantum mechanics/molecular mechanics (QM/MM) to model transition states and guide synthetic modifications .
  • Enzyme kinetics : Determining inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots .

Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data?

Contradictions may arise due to:

  • Poor pharmacokinetics (PK) : Addressing low bioavailability via formulation strategies (e.g., nanoencapsulation) or prodrug design.
  • Off-target effects : Profiling selectivity across enzyme families (e.g., comparing inhibition of CA I vs. CA IX) using panel assays .
  • Metabolic instability : Identifying metabolic hotspots via liver microsome assays and stabilizing vulnerable sites (e.g., replacing labile methyl groups with trifluoromethyl) .

Q. What methodologies are employed to study its interaction with biological membranes?

Techniques include:

  • Surface plasmon resonance (SPR) : Measuring binding kinetics to membrane-embedded receptors (e.g., GPCRs).
  • Lipid bilayer permeation assays : Quantifying passive diffusion using artificial membranes (PAMPA) or cell-based models (Caco-2) .
  • Cryo-EM : Visualizing compound-receptor complexes in lipid environments at near-atomic resolution .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to minimize variability?

Best practices include:

  • Replicate standardization : Using ≥3 technical replicates per concentration and normalizing data to positive/negative controls (e.g., acetazolamide for CA inhibition) .
  • Statistical power analysis : Calculating sample sizes a priori to ensure detection of ≥20% effect size with 95% confidence.
  • Blinded scoring : Implementing automated readouts (e.g., plate readers) to reduce observer bias .

Q. What analytical tools are critical for interpreting contradictory SAR data?

Tools include:

  • Multivariate analysis (PCA or PLS) : Identifying structural descriptors (e.g., logP, polar surface area) correlating with activity outliers .
  • Heatmap clustering : Visualizing activity trends across derivatives and targets to prioritize lead compounds .
  • Bayesian modeling : Predicting toxicity or off-target risks from historical datasets .

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